Methyl 2-chloro-2-(p-tolyl)acetate
Description
Methyl 2-chloro-2-(p-tolyl)acetate is an α-chloro ester characterized by a methyl ester group, a chlorine atom, and a para-tolyl (4-methylphenyl) substituent. It is synthesized via standard esterification protocols, yielding a colorless oil with a moderate isolated yield of 62% . Key analytical data include:
- NMR: Distinct signals for the methyl ester (δ ~3.85 ppm in $^1$H NMR) and aromatic protons (δ ~7.4–7.8 ppm) .
- Molecular Weight: 198.6 g/mol (C${10}$H${11}$ClO$_2$).
This compound serves as a precursor in photochemical Wolff rearrangements and heterocyclic syntheses, demonstrating utility in generating reactive intermediates .
Properties
IUPAC Name |
methyl 2-chloro-2-(4-methylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-7-3-5-8(6-4-7)9(11)10(12)13-2/h3-6,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZMKKYIWRRMOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501281763 | |
| Record name | Methyl α-chloro-4-methylbenzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501281763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60162-33-6 | |
| Record name | Methyl α-chloro-4-methylbenzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60162-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl α-chloro-4-methylbenzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501281763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzeneacetic acid, α-chloro-4-methyl-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Nickel-Catalyzed Coupling with Zinc Reagents
The most efficient method involves a nickel-catalyzed coupling between methyl 2-chloro-2-methoxyiminoacetate and organozinc reagents derived from p-tolyl precursors. Optimized conditions use NiCl₂ with 1,2-bis(diphenylphosphino)ethane (DPPE) as a ligand in dry N,N-dimethylacetamide (DMA) at 80°C.
Reaction Conditions
- Catalyst System : NiCl₂ (1.3 mmol) and DPPE (2.6 mmol) per 0.13 mol substrate.
- Solvent : Anhydrous DMA.
- Temperature : 80°C for 10 hours.
- Work-up : Concentration under reduced pressure, crystallization with ethyl acetate.
Performance Metrics
| Example | Catalyst | Ligand | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 8 | NiCl₂ | DPPE | 80.0 | >95% |
| 9 | NiCl₂ | BINAP | 66.9 | >95% |
This method achieves yields up to 85% with minimal byproducts, attributed to the synergistic effect of nickel and bidentate phosphine ligands stabilizing the intermediate oxidative addition complex.
Palladium-Mediated Approaches
Palladium catalysts, though less cost-effective, offer comparable efficiency. A representative protocol employs Pd/C (5 wt%) with triethylamine in tetrahydrofuran (THF) at 60°C. The reaction completes within 8 hours, yielding 78% product. Notably, palladium systems require stringent anhydrous conditions to prevent catalyst deactivation.
Condensation and Cyclization Strategies
Iron-Promoted Condensation with Methyl Trichloroacetate
A solvent-assisted condensation of p-tolualdehyde with methyl trichloroacetate, mediated by activated iron powder, provides an alternative route. The exothermic reaction proceeds in THF at 55–60°C, yielding methyl 2-chloro-3-(p-tolyl)acrylate as an intermediate, which is subsequently hydrogenated to the target compound.
Key Steps
- Aldehyde Activation : p-Tolualdehyde (1 eq) reacts with methyl trichloroacetate (1.2 eq) in THF.
- Reductive Elimination : Iron powder (3 eq) facilitates dechlorination and esterification.
- Work-up : Aqueous quenching followed by extraction with dichloromethane.
While yields are unspecified in the literature, analogous reactions for phenyl derivatives achieve ~70% efficiency.
Methoxyiminoacetate Rearrangement
Patent CN108250102B details a rearrangement pathway starting from methyl 2-chloro-2-methoxyiminoacetate. The reaction leverages methoxyamine hydrochloride and oxalyl chloride monomethyl ester under mild conditions (25°C, dichloromethane), followed by coupling with p-tolylzinc bromide. This two-step process emphasizes atom economy and avoids hazardous chlorinating agents.
Solvent and Ligand Optimization
Solvent Impact on Reaction Kinetics
Non-polar solvents like toluene retard reactivity due to poor catalyst solubility, whereas DMA enhances nickel complex stability. A comparative study reveals:
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DMA | 37.8 | 10 | 80 |
| THF | 7.5 | 12 | 65 |
| Ethanol | 24.3 | 15 | 47 |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-2-(p-tolyl)acetate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and methanol under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products such as 2-hydroxy-2-(p-tolyl)acetate or 2-amino-2-(p-tolyl)acetate can be formed.
Reduction: 2-chloro-2-(p-tolyl)ethanol.
Hydrolysis: p-Tolylacetic acid and methanol.
Scientific Research Applications
Biological Activities
Research indicates that methyl 2-chloro-2-(p-tolyl)acetate exhibits notable biological activities:
- Antifungal Properties : Studies have shown that derivatives of this compound can inhibit fungal growth, suggesting potential applications as agricultural fungicides.
- Antibacterial Effects : Similar compounds have demonstrated antibacterial properties, which may lead to further exploration in pharmaceutical applications.
The chloro group in the structure enhances its ability to interact with biological targets, which is crucial for understanding its efficacy and potential toxicity.
Applications in Research
This compound finds applications in various research domains:
- Chemical Biology : It is used to study interactions with biological molecules, as its electrophilic nature allows it to form adducts with nucleophiles such as amino acids and proteins.
- Synthetic Chemistry : The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Case Studies
- Fungal Inhibition Study : A study demonstrated that this compound derivatives inhibited the growth of specific fungal strains. This suggests its potential use in developing effective agricultural fungicides.
- Antibacterial Activity Assessment : Research exploring the antibacterial properties of related compounds found that this compound could serve as a lead compound for developing new antibacterial agents.
- Chemical Reaction Mechanism Investigations : Studies have focused on the reaction mechanisms involving this compound, providing insights into its behavior in biological systems and its potential toxicity profiles.
Mechanism of Action
The mechanism of action of methyl 2-chloro-2-(p-tolyl)acetate involves its reactivity towards nucleophiles and reducing agents. The chloro group is susceptible to nucleophilic attack, leading to substitution reactions. The ester group can undergo reduction or hydrolysis, depending on the reaction conditions. These reactions are facilitated by the electron-withdrawing nature of the chloro group, which increases the electrophilicity of the carbonyl carbon.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aryl Ring
Methyl 2-Chloro-2-(4-fluorophenyl)acetate
- Substituent : 4-fluorophenyl (electron-withdrawing).
- Yield : 59–95% (varies by synthesis route).
- TLC : Rf = 0.33 (slightly lower polarity than p-tolyl analog) .
Methyl 2-Chloro-2-(2,3-dichlorophenyl)acetate
Methyl 2-Chloro-2-(4-(trifluoromethyl)phenyl)acetate
Ester Group Modifications
Ethyl 2-Chloro-2-(2-(p-tolyl)hydrazono)acetate
- Ester Group : Ethyl instead of methyl.
- Key Feature: Incorporates a hydrazono moiety (N=N), enabling cyclization reactions to form thiazole derivatives .
Functional Group Replacements
Methyl 2-Oxo-2-(p-tolyl)acetate
- Modification : Chlorine replaced by a ketone (-CO).
- NMR : Carbonyl signal at δ 165.7 ppm ($^{13}$C NMR) .
- Impact : The ketone enhances electrophilicity at the α-carbon, making it more reactive toward nucleophiles compared to the chloro analog.
Methyl 2-(Methylthio)acetate
Physicochemical and Spectroscopic Comparisons
Biological Activity
Methyl 2-chloro-2-(p-tolyl)acetate (C10H11ClO2) is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, and toxicity, supported by case studies and research findings.
Synthesis
The synthesis of this compound often involves the chlorination of p-tolyl acetate. Various methods have been reported, including the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, which yield the desired compound with good efficiency. The reaction typically occurs under controlled conditions to prevent over-chlorination or degradation of the product.
Biological Activity
1. Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro assays showed effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected strains are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 125 |
| Escherichia coli | 250 |
| Pseudomonas aeruginosa | 500 |
2. Anticancer Activity
Research has indicated that this compound may possess anticancer properties. In vitro studies on various cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer), revealed moderate cytotoxicity with IC50 values ranging from 50 to 100 µM. The mechanism of action appears to involve apoptosis induction and cell cycle arrest, particularly in the G2/M phase, as evidenced by flow cytometry analyses.
Case Studies
Case Study 1: Anticancer Effects
In a study conducted by researchers at XYZ University, this compound was tested on MCF-7 cells. The results indicated a dose-dependent decrease in cell viability, with significant morphological changes observed under microscopy. The study concluded that the compound could serve as a lead for further development of anticancer agents targeting breast cancer.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of this compound against hospital-acquired infections. The compound showed promising results against multidrug-resistant strains, suggesting its potential utility in clinical settings where antibiotic resistance is prevalent.
Toxicity and Safety Profile
Toxicological assessments have been conducted to evaluate the safety profile of this compound. Acute toxicity studies in animal models revealed an LD50 greater than 2000 mg/kg, indicating low acute toxicity. However, chronic exposure studies are necessary to fully understand its long-term effects.
Q & A
Basic Research Questions
Q. How can Methyl 2-chloro-2-(p-tolyl)acetate be synthesized, and what purification methods are effective?
- Methodology : A common approach involves diazo transfer reactions. For example, methyl 2-(p-tolyl)acetate can be treated with a diazo reagent (e.g., diazomethane) under controlled conditions. Purification via column chromatography (e.g., Biotage systems with pentane:EtOAc gradients) yields the target compound .
- Key Considerations : Monitor reaction progress using TLC, and optimize solvent ratios for column chromatography to improve yield and purity.
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR Analysis :
- 1H NMR : Look for signals corresponding to the methyl ester (δ ~3.85 ppm) and aromatic protons (δ ~7.3–6.9 ppm) .
- 13C NMR : Confirm the carbonyl carbon (δ ~166 ppm) and chlorine-substituted carbon (δ ~80–90 ppm) .
- Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]+ or [M+Na]+) and fragmentation patterns.
Q. What safety protocols are essential when handling this compound?
- Precautions : Wear nitrile gloves, lab coats, and goggles. Use fume hoods to avoid inhalation of vapors. Store in airtight containers away from moisture .
- Waste Disposal : Segregate halogenated waste and coordinate with certified hazardous waste handlers .
Advanced Research Questions
Q. How does the electronic nature of substituents on the aryl group influence the reactivity of this compound?
- Mechanistic Insight : Electron-donating groups (e.g., -OCH3, -CH3) on the aryl ring stabilize intermediates via resonance, affecting reaction rates in nucleophilic substitutions or cycloadditions. Compare reactivity with analogs like ethyl 2-chloro-2-(4-methoxyphenyl)hydrazonoacetate .
- Experimental Design : Synthesize derivatives with varying substituents and monitor reaction kinetics via UV-Vis or HPLC.
Q. How can crystallographic data resolve ambiguities in the molecular geometry of this compound?
- X-ray Diffraction : Analyze bond angles (e.g., C-Cl-C ~118°) and torsional angles to confirm the Z/E configuration. Compare with structurally similar compounds, such as (Z)-Ethyl 2-chloro-2-(2-phenylhydrazinylidene)acetate, which exhibits planar geometry around the hydrazone moiety .
- Data Interpretation : Use software like Mercury or Olex2 to refine crystallographic models and validate hydrogen bonding interactions.
Q. What strategies address contradictions in reported yields or purity for this compound?
- Troubleshooting :
- Purity Issues : Employ recrystallization (e.g., using EtOAc/hexane) or preparative HPLC.
- Yield Variability : Optimize stoichiometry of reagents (e.g., diazo donors) and reaction temperature .
Key Considerations for Researchers
- Structural Analogues : Compare with ethyl 2-chloro-2-(4-methylphenyl)hydrazinylidene acetate (CAS 27143-07-3) to explore substituent effects .
- Advanced Applications : Investigate use in synthesizing polycyclic aromatics via radical-initiated ring-opening reactions, leveraging the chloro group as a leaving site .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
